![molecular formula C18H20BrN3O4 B13682942 4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a bromopentyl group, an amino group, and a piperidyl group attached to an isoindoline-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione typically involves multiple steps. One common method includes the reaction of 4-amino-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione with 5-bromopentylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromopentyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidyl and isoindoline-dione moieties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for redox reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: A well-known compound with a similar isoindoline-dione core, used for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: Another related compound with similar structural features, known for its anti-cancer activities.
Uniqueness
4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is unique due to the presence of the bromopentyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C18H20BrN3O4 |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
4-(5-bromopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20BrN3O4/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24/h4-6,13,20H,1-3,7-10H2,(H,21,23,24) |
Clé InChI |
HGFJSAXVMTXCPL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B13682878.png)

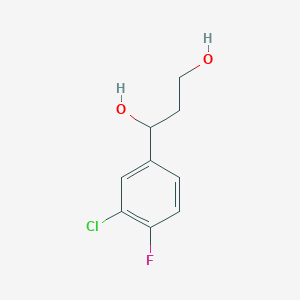
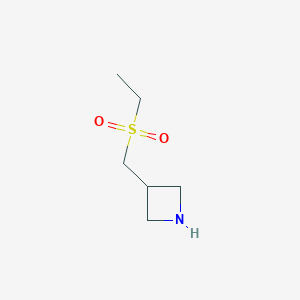
![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)
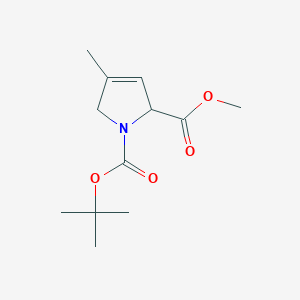
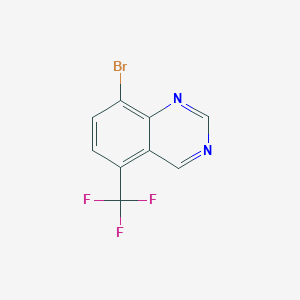
![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)
![tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)
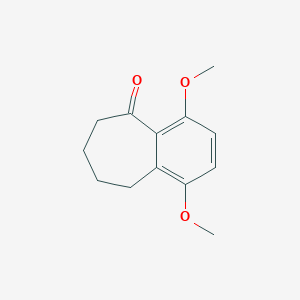
![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)

